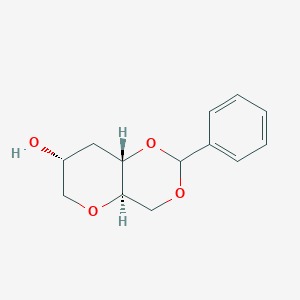
1,5-Anhydro-4,6-O-benzylidene-3-désoxy-D-glucitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol, also known as 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol, is a useful research compound. Its molecular formula is C₁₃H₁₆O₄ and its molecular weight is 236.26. The purity is usually 95%.
BenchChem offers high-quality 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrie biomédicale
“1,5-Anhydro-4,6-O-benzylidene-3-désoxy-D-glucitol” est un composé précieux largement utilisé dans l'industrie biomédicale pour son potentiel de développement {svg_1}.
Recherche sur le diabète
Ce composé trouve une application dans la recherche de diverses maladies, y compris le diabète {svg_2}. Des recherches approfondies ont démontré son efficacité dans la régulation de la glycémie et l'amélioration de la sensibilité à l'insuline {svg_3}.
Préparation des nucléotides sucrés
“this compound” est un intermédiaire de synthèse utile dans la préparation des nucléotides sucrés {svg_4}.
Activité inhibitrice de l'α-glucosidase
La variation de la position de l'unité galloyl sur le noyau “this compound” a entraîné des modifications de l'activité inhibitrice de l'α-glucosidase {svg_5}. Notamment, une activité particulièrement forte a été démontrée lorsque l'unité galloyl était présente en position C-2 {svg_6}.
Activité Biologique
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol (commonly referred to as 1,5-AG) is a synthetic sugar derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological activities, and relevant case studies.
Synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol
The compound is synthesized through a multi-step process starting from tetra-O-acetyl-α-D-bromoglucose. The synthesis involves the formation of various intermediates and ultimately leads to the desired product with good yields. The detailed synthetic pathway can be summarized as follows:
- Starting Material : Tetra-O-acetyl-α-D-bromoglucose.
- Reagents : Sodium methoxide, benzaldehyde, and other solvents.
- Yield : Approximately 75% yield of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol after purification.
The structure of the compound can be characterized using NMR and mass spectrometry techniques, confirming its identity and purity .
α-Glucosidase Inhibition
One of the primary biological activities of 1,5-AG is its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help manage blood sugar levels by slowing down the absorption of glucose.
- Structure-Activity Relationship (SAR) : Studies have shown that modifications on the sugar core significantly affect α-glucosidase inhibitory activity. For instance:
Antioxidant Activity
In addition to enzyme inhibition, 1,5-AG exhibits antioxidant properties. The antioxidant activity is proportional to the number of galloyl units present in the structure.
- Comparative Analysis :
Case Study 1: Antiviral Potential
Research indicates that hexitol nucleic acids (HNA), which include derivatives like 1,5-AG, possess antiviral properties. These compounds have been shown to form stable duplexes with RNA and exhibit resistance to nuclease degradation . This characteristic suggests potential applications in antiviral therapies.
Case Study 2: Diabetes Management
A clinical study investigated the effects of α-glucosidase inhibitors on postprandial blood glucose levels in diabetic patients. The results indicated that compounds similar to 1,5-AG could effectively reduce glucose spikes after meals .
Summary Table of Biological Activities
| Activity Type | Description | Key Findings |
|---|---|---|
| α-Glucosidase Inhibition | Slows carbohydrate absorption | Tetra-O-galloyl-1,5-AG: IC50 = 2.56 μM |
| Antioxidant Activity | Scavenges free radicals | Tetra-galloylated analogs: EC50 = 5.60 μM |
| Antiviral Activity | Forms stable RNA duplexes | High stability against nuclease degradation |
| Diabetes Management | Reduces postprandial blood glucose levels | Effective in clinical settings for glucose control |
Propriétés
IUPAC Name |
(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-10-6-11-12(15-7-10)8-16-13(17-11)9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12-,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJFKAZEBRNCFB-DAAZQVBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2C1OC(OC2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CO[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














